1-[1-(4-bromophenyl)vinyl]pyridinium
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Overview
Description
1-[1-(4-bromophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11BrN+ It is characterized by the presence of a bromophenyl group attached to an ethenyl group, which is further connected to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)vinyl]pyridinium typically involves the reaction of 4-bromobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Common catalysts include acids such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl ethanes.
Scientific Research Applications
1-[1-(4-bromophenyl)vinyl]pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)vinyl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Chlorophenyl)ethenyl]pyridinium
- 1-[1-(4-Fluorophenyl)ethenyl]pyridinium
- 1-[1-(4-Methylphenyl)ethenyl]pyridinium
Uniqueness
1-[1-(4-bromophenyl)vinyl]pyridinium is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, making this compound valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H11BrN+ |
---|---|
Molecular Weight |
261.14g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11BrN/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12/h2-10H,1H2/q+1 |
InChI Key |
PHUXALXTCOPVIW-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)Br)[N+]2=CC=CC=C2 |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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